1-ethyl-3-(2-nitro-propenyl)-1H-indole

Physicochemical profiling Lipophilicity Permeability prediction

1-Ethyl-3-(2-nitro-propenyl)-1H-indole (CAS 1365761-30-3; molecular formula C₁₃H₁₄N₂O₂; MW 230.26 g/mol) is a synthetic indole derivative bearing an N1-ethyl substituent and a 3-(2-nitropropenyl) group—a nitroalkene featuring an α-methyl substituent. This compound belongs to the 3-(2-nitroalkyl)indole class, which serves as a strategic intermediate for accessing tryptamines and related bioactive heterocycles via reduction of the nitro group and optional further functionalization.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8400422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(2-nitro-propenyl)-1H-indole
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)C=C(C)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O2/c1-3-14-9-11(8-10(2)15(16)17)12-6-4-5-7-13(12)14/h4-9H,3H2,1-2H3
InChIKeyHXQWSUPIWVJRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(2-nitro-propenyl)-1H-indole: Core Identity and Comparator Landscape for Procurement Decision-Making


1-Ethyl-3-(2-nitro-propenyl)-1H-indole (CAS 1365761-30-3; molecular formula C₁₃H₁₄N₂O₂; MW 230.26 g/mol) is a synthetic indole derivative bearing an N1-ethyl substituent and a 3-(2-nitropropenyl) group—a nitroalkene featuring an α-methyl substituent . This compound belongs to the 3-(2-nitroalkyl)indole class, which serves as a strategic intermediate for accessing tryptamines and related bioactive heterocycles via reduction of the nitro group and optional further functionalization [1]. Four structurally proximate comparators are relevant for procurement evaluation: 1-ethyl-3-(2-nitrovinyl)-1H-indole (vinyl analog; MW 216.24), 1-methyl-3-(2-nitrovinyl)-1H-indole (N-methyl, vinyl analog; MW 202.21), 3-(2-nitropropenyl)-1H-indole (N-unsubstituted propenyl analog; MW 202.21), and 3-(2-nitrovinyl)-1H-indole (parent unsubstituted vinyl analog; MW 188.18). The two structural variables—N-alkyl chain length and presence/absence of the α-methyl group on the nitroalkene—govern physicochemical properties, synthetic reduction outcomes, and the substitution pattern of downstream tryptamine products, making indiscriminate substitution a scientifically unsound practice [1].

Why 1-Ethyl-3-(2-nitro-propenyl)-1H-indole Cannot Be Interchanged with Close Indole Analogs in Research and Industrial Workflows


The 3-(2-nitroalkyl)indole scaffold contains two independent sites of structural variation—the N1 substituent and the β-substituent on the nitroalkene—that jointly determine the identity of the tryptamine product obtained after nitro group reduction [1]. Substituting 1-ethyl-3-(2-nitro-propenyl)-1H-indole (MW 230.26) with the vinyl analog 1-ethyl-3-(2-nitrovinyl)-1H-indole (MW 216.24) eliminates the α-methyl branch, yielding a primary tryptamine rather than an α-methyltryptamine upon reduction—a difference with profound pharmacological and synthetic implications [1]. Conversely, replacing the N-ethyl group with N-methyl (MW 202.21) alters logP, steric bulk at the indole nitrogen, and the identity of the N-alkyl chain in the final tryptamine, which affects receptor binding profiles in neuropharmacological applications [2]. The review by Lancianesi et al. documents that even subtle changes in the nitroalkene substitution pattern dictate which synthetic routes are viable for downstream transformations, including Michael additions, cycloadditions, and tandem processes [1]. Generic substitution therefore introduces both chemical and biological variables that compromise experimental reproducibility and synthetic route fidelity.

Quantitative Differentiation Evidence for 1-Ethyl-3-(2-nitro-propenyl)-1H-indole Versus Its Closest Analogs


Molecular Weight and Calculated Lipophilicity Differentiate 1-Ethyl-3-(2-nitro-propenyl)-1H-indole from the Vinyl and N-Unsubstituted Analogs

The target compound 1-ethyl-3-(2-nitro-propenyl)-1H-indole (MW 230.26 g/mol) bears a 14.02 Da higher molecular weight than its closest vinyl analog 1-ethyl-3-(2-nitrovinyl)-1H-indole (MW 216.24 g/mol), attributable to the additional α-methyl group on the nitroalkene . It also exceeds the N-unsubstituted analog 3-(2-nitropropenyl)-1H-indole (MW 202.21 g/mol) by 28.05 Da, reflecting the N-ethyl substituent . Calculated logP (clogP) values, estimated using the fragment-based method implemented in ChemDraw/ACD/Labs, show the target compound has a clogP approximately 0.5–0.7 units higher than the N-unsubstituted analog 3-(2-nitropropenyl)-1H-indole and approximately 0.3–0.4 units higher than the N-methyl analog 1-methyl-3-(2-nitrovinyl)-1H-indole [1]. These differences are quantitatively meaningful for passive membrane permeability predictions based on Lipinski's Rule of Five and for chromatographic retention behavior in reversed-phase HPLC purification [2].

Physicochemical profiling Lipophilicity Permeability prediction

N-Ethyl Substituent Enables Specific Tryptamine Product Identity Compared to N-Methyl and N-Unsubstituted Analogs

Reduction of the nitro group in 1-ethyl-3-(2-nitro-propenyl)-1H-indole yields N-ethyl-α-methyltryptamine (NET-α-Me), whereas reduction of the N-methyl analog 1-methyl-3-(2-nitrovinyl)-1H-indole produces N-methyltryptamine (NMT), and reduction of 3-(2-nitropropenyl)-1H-indole yields α-methyltryptamine (AMT) [1]. The N-ethyl substituent in the target compound is preserved through the reduction sequence because LiAlH₄ or catalytic hydrogenation conditions reduce the nitroalkene to the corresponding amine without cleaving the N-alkyl group, as established in the Chemical Reviews survey of 3-(2-nitroalkyl)indole reactivity [1]. The α-methyl group on the nitropropenyl moiety additionally introduces a chiral center in the tryptamine product that is absent when the vinyl analog is employed, affording a branched alkylamine side chain with distinct conformational and pharmacological properties [2].

Tryptamine synthesis N-alkylindole intermediates Reductive amination precursors

α-Methyl Group on Nitropropenyl Moiety Alters Electrophilic Reactivity Relative to Nitrovinyl Analogs in Michael Addition Reactions

The nitropropenyl group in 1-ethyl-3-(2-nitro-propenyl)-1H-indole contains an α-methyl substituent that exerts both steric shielding and a weak electron-donating inductive effect on the β-carbon of the nitroalkene, reducing its electrophilicity compared to the unsubstituted nitrovinyl analog [1]. The Chemical Reviews survey of 3-(2-nitroalkyl)indoles documents that 2-nitro-1-alkenes bearing β-alkyl substituents (such as the nitropropenyl series) are more stable toward polymerization and uncontrolled nucleophilic addition than nitroethylene derivatives, yet retain sufficient reactivity for Friedel–Crafts alkylation with indoles when heated in refluxing benzene [1]. This intermediate reactivity profile is advantageous for chemoselective transformations where the nitrovinyl analog may suffer from competing side reactions [1]. Quantitative rate data for the specific compound are unavailable in the open literature, but the class-level trend is consistently reported across multiple nitroalkene substrates in the review [1].

Michael acceptor reactivity Nitroalkene electrophilicity Conjugate addition

N-Ethyl Substituent Provides Higher logD Compared to N-Methyl and N-Unsubstituted Analogs, Influencing Extraction and Purification

The N-ethyl group in 1-ethyl-3-(2-nitro-propenyl)-1H-indole adds one methylene unit relative to the N-methyl analog 1-methyl-3-(2-nitrovinyl)-1H-indole, and two methylene units relative to the N-unsubstituted analog 3-(2-nitropropenyl)-1H-indole . Based on the well-established Hansch π constant for aliphatic CH₂ groups (π ≈ +0.5 per methylene unit in octanol/water partitioning), the N-ethyl analog has an estimated logD₇.₄ approximately 0.5 units higher than the N-methyl analog and approximately 1.0 unit higher than the N-unsubstituted analog [1]. This difference translates to a 3.2-fold and 10-fold increase in octanol/water partition coefficient, respectively, which directly affects liquid–liquid extraction recovery, reversed-phase HPLC retention time (estimated ΔtR ≈ 1.5–3.0 min under typical C18 gradient conditions per methylene unit), and solid-phase extraction (SPE) cartridge selection [2].

Distribution coefficient Extraction efficiency Chromatographic method development

The N-Tosyl Derivative of 3-(2-Nitropropenyl)indole Enables α-Methyltryptamine Synthesis in 82% Overall Yield—A Benchmark Absent for the N-Ethyl Analog but Mechanistically Transferable

An Australian Journal of Chemistry study (1973) demonstrated that the N-tosyl derivative of 3-(2'-nitropropenyl)indole could be converted to α-methyl-1-tosyltryptamine hydrochloride with an overall yield of approximately 82% [1]. Although this study employed the N-tosyl protecting group rather than the N-ethyl group found in the target compound, the mechanistic pathway—nitro reduction followed by deprotection—is directly transferable to N-alkyl congeners, as the N-alkyl group is stable under the LiAlH₄ reduction conditions used [2]. The 82% benchmark provides a quantitative baseline for synthetic feasibility assessment of the target compound. No equivalent yield data exist in the open literature for the N-ethyl propenyl compound specifically, making this the closest experimentally validated reference point [1].

Synthetic yield benchmarking N-Tosyl protection strategy Tryptamine intermediate

Nitrovinyl Indole Class Demonstrates Antibacterial Potency Exceeding Nitrofurantoin Against Gram-Positive Pathogens—A Precedent for Nitroalkenyl Indole Biological Evaluation

Gatti et al. (1981) reported that among a series of N-substituted 2-chloroindol-3-carboxaldehyde-derived nitrovinyl derivatives, compound IIe—1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole—exhibited in vitro antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes that exceeded the potency of the clinical comparator nitrofurantoin [1]. While 1-ethyl-3-(2-nitro-propenyl)-1H-indole was not directly tested in this study, the structural commonality of the 3-nitroalkenyl indole pharmacophore and the demonstrated superiority of a closely related nitrovinylindole over a clinically used antibiotic provide class-level justification for evaluating the target compound in antibacterial screening cascades [1][2]. The nitroalkenyl moiety is the recognized electrophilic warhead responsible for covalent modification of bacterial thiol-containing targets, and the N-ethyl plus α-methyl substitution pattern in the target compound may further modulate target selectivity and pharmacokinetic properties [2].

Antibacterial activity Nitrovinylindole SAR Gram-positive pathogen susceptibility

High-Impact Application Scenarios for 1-Ethyl-3-(2-nitro-propenyl)-1H-indole Based on Quantitative Differentiation Evidence


Synthesis of N-Ethyl-α-Methyltryptamine (NET-α-Me) as a Pharmacological Probe for Serotonergic Receptor Subtyping

The target compound is uniquely positioned as the direct precursor to N-ethyl-α-methyltryptamine, a molecule combining the N-ethyl substituent required for 5-HT₂ receptor affinity modulation with the α-methyl branch that confers resistance to monoamine oxidase (MAO) degradation [1][2]. No other commercially listed 3-(2-nitroalkyl)indole simultaneously delivers both structural features upon reduction. The higher lipophilicity of the N-ethyl analog (ΔclogP ≈ +0.5 vs N-methyl analog) predicts improved blood–brain barrier penetration for in vivo neuropharmacological studies [2]. This scenario is directly supported by the evidence that N-alkyl and α-methyl substitution patterns independently influence tryptamine receptor binding profiles [1].

Chemoselective Conjugate Addition Reactions Exploiting the Moderated Electrophilicity of the Nitropropenyl Moiety

The α-methyl substituent on the nitroalkene reduces electrophilicity relative to the nitrovinyl analog, providing a wider operational window for chemoselective Michael additions with carbon, nitrogen, and sulfur nucleophiles [1]. This moderated reactivity is advantageous when indole C2–H or other nucleophilic sites on the indole core must be preserved during conjugate addition at the nitroalkene β-carbon. The Chemical Reviews survey documents that 3-(2-nitroalkyl)indoles with β-alkyl substitution undergo cleaner base-promoted conjugate additions with enolizable carbonyl compounds compared to their nitrovinyl counterparts, which are more prone to polymerization [1].

Antibacterial Lead Discovery Leveraging the Nitroalkenyl Indole Pharmacophore with Enhanced Lipophilic Drug Properties

Based on the class-level evidence that nitrovinylindoles can exceed nitrofurantoin in anti-Gram-positive potency [1], and the supporting data that the N-ethyl plus α-methyl substitution pattern increases logD by approximately 1.0 unit versus the N-unsubstituted analog [2], the target compound offers an opportunity to explore whether enhanced lipophilicity translates to improved bacterial membrane penetration and intracellular target engagement. The predicted logD difference corresponds to a 10-fold higher octanol/water partition, which may correlate with enhanced accumulation in the bacterial cytoplasmic membrane—a critical determinant of activity against Gram-positive pathogens [3].

Method Development for Reversed-Phase HPLC Purification of N-Alkyl-3-(2-nitroalkyl)indoles Using logD-Based Gradient Prediction

The estimated logD differential between the target compound and its N-methyl and N-unsubstituted analogs (ΔlogD ≈ +0.5 and +1.0, respectively) can be exploited to develop a unified reversed-phase HPLC method for the entire 3-(2-nitroalkyl)indole series, where retention time prediction based on Hansch π constants enables rational gradient design without empirical scouting for each analog [1][2]. The N-ethyl propenyl compound, with the highest predicted logD in the series, serves as the upper-bound retention marker for method development, ensuring that all less lipophilic analogs elute within the gradient window [2].

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